molecular formula C23H16FNO4S B11057603 3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11057603
M. Wt: 421.4 g/mol
InChI Key: BMFNDGADZNVIFU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-oxo-7-[3-(2-propynyloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a propynyloxyphenyl group, and a tetrahydrothieno[3,2-b]pyridine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl and propynyloxyphenyl groups can participate in substitution reactions, often using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Fluorophenyl)-5-oxo-7-[3-(2-propynyloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-oxo-7-[3-(2-propynyloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives and fluorophenyl-containing molecules. Compared to these compounds, 3-(4-fluorophenyl)-5-oxo-7-[3-(2-propynyloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C23H16FNO4S

Molecular Weight

421.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-oxo-7-(3-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H16FNO4S/c1-2-10-29-16-5-3-4-14(11-16)17-12-18(26)25-20-19(13-6-8-15(24)9-7-13)22(23(27)28)30-21(17)20/h1,3-9,11,17H,10,12H2,(H,25,26)(H,27,28)

InChI Key

BMFNDGADZNVIFU-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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